![molecular formula C15H22N2O4 B5411849 1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B5411849.png)
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a urea linkage and two distinct functional groups: a dimethoxyphenyl group and a tetrahydrofuran-2-yl group
Métodos De Preparación
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative, followed by the introduction of the tetrahydrofuran-2-yl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the urea linkage. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrahydrofuran moiety are replaced by other groups. .
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its functional groups to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparación Con Compuestos Similares
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
2,2,5,5-Tetramethyltetrahydrofuran: A non-polar ether solvent with unique solvation properties.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10(13-5-4-8-21-13)16-15(18)17-12-7-6-11(19-2)9-14(12)20-3/h6-7,9-10,13H,4-5,8H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJNPTCPMKHASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-difluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5411772.png)
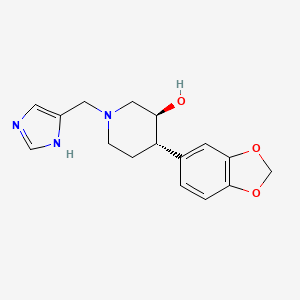
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5411787.png)
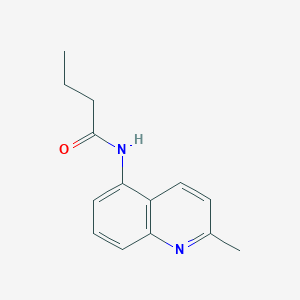
![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)
![1-(4-fluorophenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5411796.png)
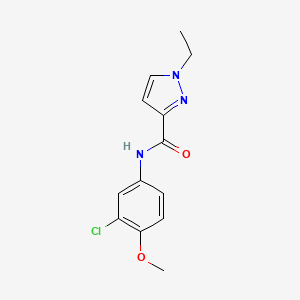
![N-(4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5411819.png)
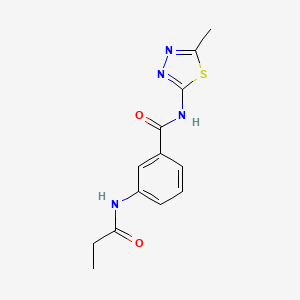
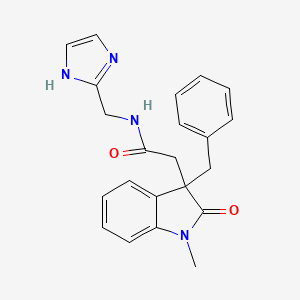
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411830.png)
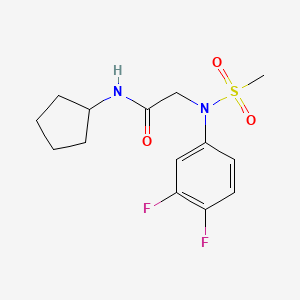
![4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid](/img/structure/B5411847.png)
